molecular formula C15H20O2 B144867 (3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde CAS No. 131434-67-8

(3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde

Cat. No.: B144867
CAS No.: 131434-67-8
M. Wt: 232.32 g/mol
InChI Key: QUTNYAFRZBJHLB-YRGRVCCFSA-N
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Description

(3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde is a novel compound that has garnered significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde typically involves a multi-step process that includes the use of various reagents and catalysts. The initial step often involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include oxidation, reduction, and substitution reactions to introduce functional groups and refine the molecular structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process may involve continuous flow techniques and the use of advanced purification methods such as chromatography and crystallization to isolate and purify the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: (3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde undergoes a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different products.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

    Catalysts: Various metal catalysts such as palladium or platinum may be used to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

(3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Exovelleral A, Exovelleral C, and related derivatives.

    Uniqueness: this compound stands out due to its specific molecular structure, which allows it to participate in a wider range of chemical reactions and exhibit unique biological activities. Its stability and reactivity under various conditions also make it a valuable compound for research and industrial applications.

Properties

CAS No.

131434-67-8

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aS,6S,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde

InChI

InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h5,8-9,11-12,14H,1,4,6-7H2,2-3H3/t11-,12-,14-/m1/s1

InChI Key

QUTNYAFRZBJHLB-YRGRVCCFSA-N

SMILES

CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C

Isomeric SMILES

CC1(C[C@H]2C=C([C@H](CC(=C)[C@H]2C1)C=O)C=O)C

Canonical SMILES

CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C

Synonyms

EXOVELLERALB

Origin of Product

United States

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